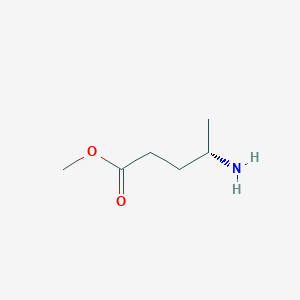

methyl (4S)-4-aminopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

methyl (4S)-4-aminopentanoate |

InChI |

InChI=1S/C6H13NO2/c1-5(7)3-4-6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |

InChI Key |

NHMQROWVIOFGNH-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](CCC(=O)OC)N |

Canonical SMILES |

CC(CCC(=O)OC)N |

Origin of Product |

United States |

The Significance of Chiral Gamma Amino Acid Derivatives in Organic and Medicinal Chemistry

Chiral γ-amino acid derivatives are a class of organic compounds characterized by an amino group on the gamma carbon (the third carbon from the carboxyl group), with at least one stereocenter. Their structural motifs are of considerable importance in both organic and medicinal chemistry.

In the field of organic chemistry, chiral γ-amino acids are highly valued as versatile building blocks for the synthesis of more complex molecules. smolecule.com Their bifunctional nature—possessing both an amino and a carboxyl group—allows them to be incorporated into a wide range of molecular architectures, including peptidomimetics, which are compounds that mimic the structure of peptides. The inclusion of γ-amino acid scaffolds can increase the in vivo stability and structural diversity of peptide molecules. frontiersin.org The stereochemistry of these derivatives is crucial, as it dictates the three-dimensional arrangement of the resulting molecules, influencing their physical properties and interactions.

In medicinal chemistry, the significance of chiral γ-amino acid derivatives is profound, as many serve as foundational structures for therapeutic agents. frontiersin.org A prominent example is γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian central nervous system that plays a substantial role in brain function. chinesechemsoc.org Consequently, many derivatives are designed to interact with GABAergic systems. The chirality of these molecules is often critical to their biological activity; different enantiomers can exhibit vastly different pharmacological effects. chinesechemsoc.org For instance, (S)-pregabalin is a potent anticonvulsant, while (R)-baclofen is an effective antispastic agent and muscle relaxant, demonstrating how stereoisomerism dictates therapeutic application. chinesechemsoc.org Furthermore, specific derivatives like (R)-4-aminopentanoic acid are valuable intermediates in the synthesis of novel treatments for central nervous system injuries and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. frontiersin.orgnih.gov

Historical and Current Trajectories in the Academic Investigation of Methyl 4s 4 Aminopentanoate

Asymmetric Catalysis Approaches

Asymmetric catalysis provides a powerful platform for the synthesis of chiral molecules by employing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach avoids the use of stoichiometric chiral auxiliaries and often allows for more atom-economical and efficient processes.

Transition metal catalysis offers a diverse array of transformations for the enantioselective synthesis of chiral amines and esters. snnu.edu.cn Key strategies applicable to the synthesis of this compound and related structures include asymmetric hydrogenation, hydroamination, and C-H functionalization. For instance, rhodium- and ruthenium-based catalysts, paired with chiral phosphine (B1218219) ligands, are highly effective in the asymmetric hydrogenation of prochiral enamines or unsaturated esters. researchgate.net Copper-catalyzed hydroamination reactions have also emerged as a potent method for accessing chiral β-amino acid derivatives from α,β-unsaturated esters. nih.gov This strategy involves a ligand-controlled reversal of hydrocupration regioselectivity, delivering the copper to the β-position, which then reacts with an aminating agent. nih.gov

Another powerful technique is the palladium-catalyzed C(sp3)-H arylation, where a chiral transient directing group strategy can be employed to achieve high enantioselectivity. snnu.edu.cn In such reactions, a chiral amine condenses with an aldehyde substrate to form a chiral imine in situ, which then directs the metal-catalyzed functionalization before being hydrolyzed to reveal the product. snnu.edu.cn While not directly demonstrated for this compound, these methodologies represent the state-of-the-art for constructing the core chiral amine functionality.

Table 1: Examples of Metal-Catalyzed Enantioselective Syntheses of Chiral β-Amino Esters and Related Structures

| Catalyst/Ligand | Reaction Type | Substrate Type | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cu/Chiral Ligand | Hydroamination | α,β-Unsaturated Esters | High | High | nih.gov |

| Pd(II)/L-tert-leucine | C(sp3)-H Arylation | ortho-Alkylbenzaldehydes | up to 88% | up to 98:2 er | snnu.edu.cn |

| Rh(III)/Chiral Amine | C-H Functionalization | Aldehydes | up to 73% | >99% ee | snnu.edu.cn |

| Ru(II)/Chiral Amine/L2 | C-H Functionalization | Nitrogen-tethered Olefin Aldehydes | up to 92% | 96% ee | snnu.edu.cn |

| Ni/Chiral Ligand | Cross-Coupling | α-Halo-α-amino acid derivatives | up to 90% | up to 99% ee | caltech.edu |

Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations, offering an alternative to metal-based systems and avoiding potential heavy metal contamination. sakura.ne.jp For the synthesis of chiral β-amino esters, the asymmetric Mannich reaction is a particularly powerful strategy. nih.govacs.org This reaction involves the addition of a nucleophile, such as a ketone or ester enolate, to a prochiral imine.

Chiral bifunctional thiourea (B124793) catalysts, derived from species like (R,R)-cyclohexyldiamine, have been successfully employed to generate chiral β-amino esters in high yields and with excellent enantiomeric excesses (up to 99% ee). nih.govacs.org These catalysts typically operate through a network of hydrogen bonds, activating both the electrophilic imine and the nucleophilic enolate to control the stereochemical outcome of the reaction. The reaction proceeds under mild conditions and is compatible with a wide range of substrates. nih.govacs.org Another class of organocatalysts includes chiral quaternary ammonium (B1175870) salts, which function as phase-transfer catalysts for the asymmetric alkylation of glycine (B1666218) ester derivatives, followed by cyclization to form heterocyclic amino acids. sakura.ne.jp

Table 2: Organocatalytic Asymmetric Mannich Reaction for Chiral β-Amino Ester Synthesis

| Catalyst | Substrate 1 | Substrate 2 | Product Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Thiourea | 3-Indolinone-2-carboxylate | N-Boc-benzaldimine | Good | up to 99% | nih.govacs.org |

| Quinidine Derivative | 3-Indolinone-2-carboxylate | N-Boc-benzaldimine | 60% | 10% | nih.govacs.org |

| Chiral Halonium Salt | Cyanoacetate | Isatin-derived Ketimine | Excellent | up to 86% | beilstein-journals.org |

Metal-Catalyzed Enantioselective Functionalization Reactions

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes or whole-cell systems to perform chemical transformations under mild, environmentally friendly conditions. researchgate.net These methods are particularly well-suited for the production of enantiomerically pure compounds.

Kinetic resolution is a widely used method to separate a racemic mixture. In the context of methyl 4-aminopentanoate, a lipase (B570770) such as Candida antarctica lipase B (CALB) can be used to selectively acylate or hydrolyze one enantiomer of the racemic amino ester, allowing for the separation of the unreacted enantiomer from the modified one. beilstein-journals.orgresearchgate.net However, the maximum theoretical yield for the desired enantiomer in a standard kinetic resolution is only 50%.

To overcome this limitation, dynamic kinetic resolution (DKR) combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer. organic-chemistry.orgnih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. organic-chemistry.org For β-amino esters, a DKR process could involve a lipase for the enantioselective acylation and a compatible metal catalyst (e.g., ruthenium-based) to continuously racemize the unreacted amino ester. organic-chemistry.org This chemoenzymatic approach has been effectively applied to related structures like β-azido alcohols, achieving high conversions and excellent enantioselectivity. organic-chemistry.org

Table 3: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Related Alcohols

| Substrate Type | Enzyme | Racemization Catalyst | Acylating Agent | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| β-Azido Alcohols | Candida antarctica Lipase B | Ruthenium Complex | Isopropenyl Acetate | up to 98% | up to 99% | organic-chemistry.org |

| α-Amino Ketones | N/A (ATH) | Rhodium/Ruthenium Complexes | Formic Acid/Isopropanol | Full | >99% | nih.gov |

Whole-cell biotransformations utilize intact microbial cells, which contain the necessary enzymes and cofactor regeneration systems, to carry out desired reactions. nih.gov A highly effective and sustainable route for producing (S)-4-aminopentanoic acid, the precursor to this compound, is the reductive amination of levulinic acid, a biomass-derived platform chemical. semanticscholar.orgmdpi.comfrontiersin.org

Engineered strains of Escherichia coli are often used as the host for these biotransformations. nih.govresearchgate.net These cells can be engineered to co-express an amine dehydrogenase (AmDH) or a transaminase (TA) along with an enzyme for cofactor regeneration, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH). frontiersin.orgnih.gov For example, a thermoactive amine dehydrogenase (AmDH4) from Petrotoga mobilis has been shown to convert 4-ketopentanoic acid (levulinic acid) into (4S)-4-aminopentanoic acid with an 88% yield and ≥99.5% ee at high substrate concentrations (0.5 M). researchgate.netrug.nlresearchgate.net Similarly, transaminases have been used to transform levulinic esters directly into the corresponding chiral amino esters, which can subsequently cyclize to form (S)-5-methylpyrrolidin-2-one. oup.com These whole-cell systems are highly efficient, operate under green conditions, and utilize renewable feedstocks. frontiersin.orgnih.gov

Table 4: Whole-Cell Biotransformation for (S)-4-Aminopentanoic Acid Production

| Enzyme System | Host Organism | Substrate | Substrate Conc. | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Amine Dehydrogenase (AmDH4) | Petrotoga mobilis | Levulinic Acid | 500 mM | 88% Yield | ≥99.5% | rug.nlresearchgate.net |

| Engineered AmDH | E. coli | Levulinic Acid | 500 mM | 97% Conversion | >99% | semanticscholar.org |

| (S)-Transaminase (TA) | N/A | Levulinic Acid | 10 mM | 66% Conversion | >99% | semanticscholar.org |

| Dual-function Transaminases | E. coli | Levulinic Acid | 100-300 mM | 82-95% Conversion | N/A | researchgate.net |

Enzymatic Resolution and Dynamic Kinetic Resolution Techniques

Multi-Component Reactions Incorporating Stereoselective Elements

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. nih.govpreprints.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. researchgate.net When combined with stereoselective control, they become a formidable tool for constructing chiral molecules.

While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs like the Ugi or Strecker reactions can be adapted for the synthesis of β-amino acid derivatives. The asymmetric Strecker synthesis, for example, involves the reaction of a ketone, an amine, and a cyanide source, often using a chiral amine auxiliary or a chiral catalyst to produce a chiral α-aminonitrile, which can then be hydrolyzed to the corresponding amino acid. researchgate.net A plausible, albeit challenging, three-component approach to a precursor of this compound could involve a stereoselective reaction between a suitable four-carbon aldehyde or ketone, an amine source like ammonia (B1221849), and a two-carbon nucleophile containing the ester functionality, all guided by a chiral catalyst. The development of such a direct, stereoselective MCR remains a forward-looking goal in synthetic chemistry. mdpi.comchemrxiv.org

Sustainable and Green Chemistry Innovations in Synthesis

The enantioselective production of this compound has increasingly benefited from sustainable and green chemistry principles, primarily through the adoption of biocatalytic methods. These approaches offer significant advantages over traditional chemical syntheses, including high stereoselectivity, mild reaction conditions, and the use of renewable resources, thereby reducing environmental impact. researchgate.netnih.gov A key focus has been the asymmetric synthesis of the precursor, (S)-4-aminopentanoic acid, from levulinic acid, a platform chemical derivable from biomass. nih.govmdpi.com

Biocatalysis, utilizing enzymes such as amine dehydrogenases (AmDH) and transaminases (ATA), stands at the forefront of these green innovations. researchgate.netfrontiersin.org These enzymatic methods are highly enantioselective, often yielding the desired (S)-enantiomer with exceptional purity. researchgate.netnih.gov

A notable advancement involves the use of amine dehydrogenases for the reductive amination of levulinic acid. For instance, a thermoactive amine dehydrogenase, AmDH4, from Petrotoga mobilis has been successfully employed to produce (S)-4-aminopentanoic acid with an enantiomeric excess (ee) of ≥99.5% and a yield of 88%. researchgate.netresearchgate.net This process is particularly advantageous due to the high stability and substrate tolerance of the enzyme. researchgate.netresearchgate.net In another innovative approach, engineered glutamate (B1630785) dehydrogenase from Escherichia coli has been tailored to catalyze the conversion of levulinic acid to (R)-4-aminopentanoic acid, demonstrating the potential for producing both enantiomers through biocatalysis. nih.govfrontiersin.org This dual-enzyme system utilizes ammonia as the amino donor and generates only inorganic carbonate as a by-product, highlighting its high atom economy. nih.govfrontiersin.org

Transaminases also play a crucial role in the sustainable synthesis of the target compound's precursor. A dual-function transaminase system immobilized on hybrid nanoflowers has been developed for the synthesis of (S)-4-aminopentanoic acid from levulinic acid. frontiersin.org This system achieved complete conversion of the substrate with an isolated yield of 62% on a preparative scale and the biocatalyst could be reused for up to seven cycles. frontiersin.org The use of (S)-α-Methylbenzylamine as an amino donor is common in these reactions, with the acetophenone (B1666503) by-product being recycled in a coupled-enzyme system. frontiersin.org

The direct biocatalytic synthesis of this compound has also been explored. The amination of methyl levulinate using an ω-transaminase can afford (S)-methyl 4-aminopentanoate, which subsequently cyclizes to (S)-5-methylpyrrolidin-2-one. oup.com This demonstrates the potential for direct enzymatic routes to the final esterified product.

These biocatalytic strategies exemplify the shift towards more sustainable manufacturing processes in the chemical industry. By leveraging the high selectivity and efficiency of enzymes, the production of enantiomerically pure this compound and its precursors can be achieved under environmentally benign conditions, often starting from renewable feedstocks. nih.govmdpi.com

Research Findings on Biocatalytic Synthesis

| Enzyme System | Substrate | Product | Key Findings |

| Amine Dehydrogenase (AmDH4) from Petrotoga mobilis | Levulinic acid | (S)-4-aminopentanoic acid | Yield: 88%, Enantiomeric Excess: ≥99.5% researchgate.netresearchgate.net |

| Engineered Glutamate Dehydrogenase (EcGDH) | Levulinic acid | (R)-4-aminopentanoic acid | Conversion: >97%, Enantiomeric Excess: >99% nih.govfrontiersin.org |

| Dual-function Transaminases (HNF) | Levulinic acid | (S)-4-aminopentanoic acid | Isolated Yield: 62%, Reusable for up to 7 cycles frontiersin.org |

| ω-Transaminase | Methyl levulinate | (S)-methyl 4-aminopentanoate | Intermediate product that cyclizes to (S)-5-methylpyrrolidin-2-one oup.com |

Methyl 4s 4 Aminopentanoate As a Chiral Building Block in Complex Molecular Architectures

Enantioselective Total Synthesis of Natural Products and Analogues

The precise three-dimensional arrangement of atoms in natural products is critical to their biological function. Chiral building blocks like methyl (4S)-4-aminopentanoate are therefore indispensable for their efficient and stereocontrolled synthesis. The inherent chirality of this molecule allows chemists to construct complex targets without the need for resolving racemic mixtures or employing asymmetric catalysts at every stereocenter-forming step.

Incorporation into Macrocyclic Systems

Macrocycles, large ring structures often found in potent natural products, present a significant synthetic challenge. The incorporation of small, stereodefined fragments is a key strategy for their construction. Derivatives of (4S)-4-aminopentanoic acid are envisioned as crucial components in the synthesis of macrocyclic marine alkaloids. For instance, the N1-C6 fragment of haliclorensin (B1250286) C and halitulin, as well as the N5-C10 portion of haliclorensin, can be conceptually traced back to a (4S)-4-aminopentanoate-derived unit tdx.cat.

The general strategy involves protecting the amine, potentially modifying the ester, and then coupling it with other fragments before a final ring-closing reaction. The methyl ester of (4S)-4-aminopentanoate is particularly suitable for such sequences as it can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to an alcohol for ether linkages. The table below lists natural products whose synthesis could incorporate a (4S)-4-aminopentanoate-derived moiety.

| Natural Product | Class | Potential Fragment Origin |

| Hapalosin | Cyclic Depsipeptide | A γ-amino acid portion can be derived from a (4S)-4-aminopentanoate precursor. |

| Halitulin | Macrocyclic Alkaloid | The C1-N-C2-C3-C4-C5-C6 backbone shares structural similarity with (4S)-4-aminopentanoate derivatives. tdx.cat |

| Cyclosporins | Cyclic Peptide | Complex cyclosporin (B1163) analogues incorporate N-methylated amino acids, a modification possible starting from a (4S)-4-aminopentanoate scaffold. google.com |

Construction of Spiro and Bridged Heterocyclic Frameworks

Spirocyclic and bridged heterocyclic scaffolds are prevalent in many biologically active molecules, offering rigid three-dimensional structures that can effectively probe biological space. While direct examples of the use of this compound in the synthesis of these frameworks are not abundant in the literature, its structure is well-suited for this purpose.

The amine and ester functionalities can be utilized in intramolecular cyclization reactions to form these complex ring systems. For example, the amine could be acylated with a moiety containing a tethered alkene. A subsequent ring-closing metathesis could then generate a spirocyclic lactam researchgate.net. Alternatively, the amine could act as a nucleophile in an intramolecular Mannich or aza-Michael reaction to form a bridged heterocyclic system researchgate.net. The inherent chirality at the C4 position would be critical in controlling the stereochemical outcome of such cyclizations, leading to enantiomerically enriched products.

Design and Synthesis of Advanced Pharmacological Scaffolds

The quest for new therapeutics with improved efficacy and selectivity is a driving force in medicinal chemistry. Chiral building blocks are at the heart of this endeavor, allowing for the creation of novel molecular architectures with tailored pharmacological profiles.

Preparation of Novel Chiral Amines and Amides for Medicinal Chemistry Research

Chiral amines and amides are among the most common functional groups found in pharmaceuticals figshare.comrsc.org. This compound serves as an excellent starting point for generating libraries of these compounds for screening purposes. The primary amine can be readily acylated with a wide variety of carboxylic acids, sulfonyl chlorides, or isocyanates to produce a diverse set of amides, sulfonamides, and ureas, respectively. The ester group can also be converted to an amide by reaction with different amines, further expanding the accessible chemical space nih.govnih.gov.

The (R)-enantiomer of 4-aminopentanoic acid is a known intermediate in the synthesis of agents for treating central nervous system disorders smolecule.comfrontiersin.orgnih.gov. By extension, this compound is a valuable precursor for creating stereoisomeric libraries to probe the chiral recognition of biological targets.

The following table illustrates the potential diversity of chiral amides that can be synthesized from this compound.

| Reagent Class | General Structure of Product | Potential Therapeutic Area |

| Aromatic Carboxylic Acids | Anti-inflammatory, Analgesic | |

| Heterocyclic Carboxylic Acids | Antibacterial, Antiviral | |

| Aliphatic Sulfonyl Chlorides | Diuretics, Anticonvulsants | |

| Aromatic Isocyanates | Anticancer, Enzyme inhibitors |

Stereodivergent Synthesis of Analogues for Structure-Based Research

Stereodivergent synthesis is a powerful strategy that allows for the preparation of all possible stereoisomers of a molecule with multiple stereocenters from a common starting material rsc.org. This approach is invaluable for structure-activity relationship (SAR) studies, as it enables a thorough investigation of how the spatial arrangement of functional groups affects biological activity nih.gov.

This compound, with its pre-existing stereocenter, is an ideal substrate for stereodivergent synthesis. For example, the ester functionality could be reduced to an aldehyde, which could then undergo a diastereoselective addition of an organometallic reagent. By carefully choosing the reagent and reaction conditions, one could control the formation of the new stereocenter relative to the existing one. Subsequent modifications of the amine would then lead to a full set of diastereomeric analogues. This allows for a systematic exploration of the pharmacophore, which can lead to the identification of the optimal stereochemistry for binding to a biological target.

Applications in Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on the study of non-covalent interactions to create large, ordered structures from smaller molecular components researchgate.netrsc.org. Chiral molecules are of particular interest in this field as they can induce the formation of helical or other complex chiral assemblies.

There is evidence that N-protected amino acid methyl esters can act as chiral additives to induce a single-handed helical conformation in synthetic polymers rsc.org. This process relies on chiral non-bonding interactions between the additive and the polymer chain. This compound, after suitable N-protection, could be used in a similar fashion to control the supramolecular chirality of polymers, which is a critical factor in applications such as chiral separations and asymmetric catalysis.

Furthermore, the bifunctional nature of this compound makes it a potential monomer for the synthesis of novel chiral polymers and materials escholarship.org. For example, it could be polymerized to form chiral polyamides or poly-γ-peptides. These materials could have interesting properties, such as the ability to self-assemble into well-defined nanostructures like nanotubes or fibrils, driven by hydrogen bonding and other non-covalent interactions. Such chiral materials have potential applications in areas like tissue engineering, drug delivery, and sensor technology.

Chirality Transfer in Self-Assembling Systems

The transfer of chirality from a molecular building block to a supramolecular assembly is a fundamental concept in materials science and chemistry, enabling the creation of functional materials with helical or other chiral structures. Self-assembling peptides, for instance, are known to form ordered nanostructures where the chirality of the constituent amino acids dictates the handedness of the resulting assembly. unimi.itmdpi.comwikipedia.org However, a specific investigation detailing the use of this compound as a component in such a system to induce chirality could not be identified in the current body of research. General principles suggest that its inherent chirality could influence the spatial arrangement of molecules in a self-assembly process, but concrete experimental evidence is lacking.

Development of Chiral Catalysts and Auxiliaries Derived from this compound

Chiral amines and their derivatives are crucial in asymmetric synthesis, where they can act as catalysts to control the stereochemical outcome of a reaction or as chiral auxiliaries that are temporarily incorporated into a substrate to direct a stereoselective transformation. researchgate.netsigmaaldrich.com The synthesis of chiral amines and their application in catalysis is a well-established field. chemrxiv.orgbohrium.com

Despite the potential of this compound as a precursor for such molecules, there is no specific literature describing its conversion into chiral catalysts or auxiliaries. Research has focused on the synthesis of the corresponding (4S)-4-aminopentanoic acid via methods like asymmetric reductive amination using amine dehydrogenases. researchgate.netwhiterose.ac.uk For instance, the thermoactive amine dehydrogenase AmDH4 from Petrotoga mobilis has been shown to produce (4S)-4-aminopentanoic acid with high enantiomeric excess. researchgate.netresearchgate.net However, the subsequent use of the methyl ester of this amino acid to develop new catalytic systems is not reported.

While the parent compound, (4S)-4-aminopentanoic acid, is a valuable chiral building block, further research is needed to explore and document the specific applications of its methyl ester, this compound, in the sophisticated contexts of chirality transfer and asymmetric catalysis.

Mechanistic Biological and Enzymatic Studies Involving Methyl 4s 4 Aminopentanoate

Elucidation of Enzyme-Substrate Interactions and Reaction Mechanisms

The interaction of methyl (4S)-4-aminopentanoate with enzymes is a subject of interest, particularly in the fields of biocatalysis and chiral synthesis. Research has explored its role as a substrate for enzymatic modification, primarily focusing on enzymes that can synthesize or resolve it and its derivatives.

Kinetic studies directly involving this compound are not extensively documented. However, research on related compounds and enzyme classes provides valuable context.

Lipase-Catalyzed Kinetic Resolution: The enzymatic kinetic resolution of racemic γ-amino methyl esters has been investigated using Candida antarctica lipase (B570770) B (CaLB). A study exploring the effect of the stereocenter's position on enantioselectivity performed hydrolysis on N-tert-butoxycarbonyl protected γ-amino methyl esters. For the γ⁴-amino methyl ester, which is structurally analogous to methyl 4-aminopentanoate, the process was found to be significantly less enantioselective compared to other isomers, yielding a low enantiomeric ratio (E-value) of 8.3. researchgate.net This suggests that while lipases can act on this class of compounds, the active site may not provide optimal enantiodiscrimination when the chiral center is at the γ-position. researchgate.net

Table 1: Enantioselectivity of Candida antarctica Lipase B in the Hydrolysis of N-Boc-γ-amino Methyl Esters

| Substrate (Position of Amino Group) | Enantiomeric Ratio (E-value) |

|---|---|

| γ²-amino methyl ester | 2.5 |

| γ³-amino methyl ester | 7.6 |

| γ⁴-amino methyl ester | 8.3 |

Data sourced from a study on lipase-catalyzed resolution of γ-amino esters. researchgate.net

Enzymes for Parent Acid Synthesis: While not directly characterizing the kinetics of the methyl ester, significant research has focused on the enzymatic synthesis of its parent acid, (S)-4-aminopentanoic acid, from levulinic acid. These processes utilize amine dehydrogenases (AmDHs) and transaminases (TAs). frontiersin.orgnih.gov For instance, an AmDH from Petrotoga mobilis (AmDH4) has been shown to catalyze the reductive amination of levulinic acid to produce (S)-4-aminopentanoic acid with high yield and stereoselectivity. researchgate.netmdpi.com Similarly, coupled-enzyme systems with transaminases have been developed for the same conversion. frontiersin.orgnih.gov Although this compound is noted as a potential substrate or intermediate in such biocatalytic studies, specific kinetic parameters for its enzymatic conversion are sparse in the available literature. mdpi.comvulcanchem.com

Table 2: Enzymes Involved in the Biocatalytic Synthesis of (S)-4-aminopentanoic Acid

| Enzyme | Source Organism | Reaction Type | Substrate | Product | Yield / Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|

| Amine Dehydrogenase (AmDH4) | Petrotoga mobilis | Reductive Amination | Levulinic Acid | (S)-4-aminopentanoic acid | 88% | ≥99.5% |

| Transaminase (TA) Cascade | Engineered | Transamination | Levulinic Acid | (S)-4-aminopentanoic acid | >99% | Not specified |

Data compiled from studies on the biocatalytic production of (S)-4-aminopentanoic acid. frontiersin.orgnih.govresearchgate.net

Structural understanding of how enzymes accommodate this compound is largely inferred from studies on analogous substrates.

Molecular Docking with Candida antarctica Lipase B (CaLB): To understand the low enantioselectivity observed during the hydrolysis of γ-amino methyl esters, molecular docking studies have been performed. researchgate.net These computational analyses of the CaLB catalytic cavity help to rationalize the enzyme's preference. The studies suggest that the specific orientation and interactions of the substrate within the active site are crucial for enantiodiscrimination. For γ-substituted esters, the positioning of the substituent within the binding pocket appears to be a key determinant of the enzyme's selectivity. researchgate.net

Structural Analysis of Amine Dehydrogenases: For the enzymes that synthesize the parent (S)-4-aminopentanoic acid, structural insights have been gained through protein engineering and molecular docking. For example, studies on engineered glutamate (B1630785) dehydrogenase used to produce the R-enantiomer identified key residues in the active site (K116 and N348 in E. coli GDH) that affect substrate specificity. researchgate.netnih.gov Crystal structure analysis and enzyme-substrate binding pose analysis revealed how mutations at these sites could alter the binding pocket to accommodate non-native substrates like levulinic acid instead of the natural substrate, 2-ketoglutarate. researchgate.net While these studies focus on the synthesis of the carboxylic acid, the principles of substrate binding and the architecture of the catalytic pocket are relevant for understanding how the methyl ester might be accommodated.

Kinetic Characterization of Enzymes Utilizing or Modifying this compound

Role as a Precursor or Metabolite in Investigational Biosynthetic Pathways

The role of this compound as a metabolite or a tracer in biosynthetic pathways is not well-established in scientific literature.

Currently, there are no specific studies available in the searched literature that detail the metabolic profiling of this compound in any model organism. Its metabolic fate, including potential hydrolysis to (S)-4-aminopentanoic acid in vivo and subsequent metabolism, remains an area for future investigation.

No isotopic labeling studies using this compound to trace biosynthetic or metabolic routes have been reported in the reviewed scientific literature. Such studies would be valuable to determine its uptake, distribution, and transformation within a biological system.

Metabolic Profiling in Model Organisms for Research Purposes

Molecular Recognition and Ligand Design Principles (Strictly In Vitro and Mechanistic)

The investigation of this compound in molecular recognition and as a scaffold for ligand design is still in its nascent stages. While its structural similarity to neurotransmitters suggests potential biological activity, direct in vitro mechanistic studies are scarce.

It has been hypothesized that the (S)-configuration of the parent compound, 4-aminopentanoic acid, may influence binding affinity to γ-aminobutyric acid (GABA) receptors. vulcanchem.com However, this remains a topic for further investigation, and specific in vitro binding assays and mechanistic studies to confirm this for this compound are lacking in the available literature. vulcanchem.com The primary focus remains on its utility as a synthetic intermediate rather than as a bioactive ligand in its own right.

Receptor Binding Assays for Mechanistic Understanding

Currently, there is a lack of specific receptor binding assay data for this compound in the scientific literature. However, its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests a potential for interaction with GABA receptors. The (S)-configuration of the molecule may influence its binding affinity to these receptors, a hypothesis that warrants further investigation. vulcanchem.com Structural analogs, such as L-leucine methyl ester hydrochloride, have been shown to modulate neurotransmitter synthesis and receptor interactions, further suggesting that this compound could have neuropharmacological activity. vulcanchem.com

Computational Chemistry and Theoretical Modeling of Methyl 4s 4 Aminopentanoate

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic characteristics of methyl (4S)-4-aminopentanoate. These computational tools allow for a detailed analysis of its molecular orbitals and the prediction of its reactive behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.orgunesp.br The HOMO is considered nucleophilic, while the LUMO is electrophilic. libretexts.org The energy and symmetry of these orbitals are crucial in determining the outcome of a chemical reaction. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group due to the presence of its lone pair of electrons. The LUMO is likely centered around the carbonyl carbon of the ester group, which is electron-deficient. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Properties This table is illustrative and provides expected characteristics based on general principles of FMO theory.

| Molecular Orbital | Primary Atomic Contribution | Expected Energy Level | Role in Reactivity |

|---|---|---|---|

| HOMO | Nitrogen (Amino Group) | High | Nucleophilic/Electron Donor |

The interaction between these frontier orbitals governs how the molecule reacts with other chemical entities. wikipedia.org For instance, in a reaction with an electrophile, the HOMO of the amino group would be the primary site of attack. Conversely, a nucleophile would target the LUMO at the ester functional group.

Reaction Mechanism Prediction and Transition State Elucidation

Computational chemistry provides powerful tools for predicting the pathways of chemical reactions, including the identification of transition states and intermediates. rsc.orgiastate.edu By calculating the potential energy surface of a reaction, chemists can determine the most likely mechanism. rsc.org This is particularly valuable in understanding the synthesis and transformations of molecules like this compound.

For example, in the synthesis of γ-amino acids from levulinic acid, molecular docking and computational analysis have been used to understand the stereoselectivity of enzymatic reductive amination. nih.govfrontiersin.org Similar computational strategies can be applied to predict the outcomes of reactions involving this compound, such as its hydrolysis, amidation, or other modifications. These calculations can elucidate the energy barriers for different reaction pathways, helping to identify the most favorable conditions experimentally. youtube.com

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and stability. Conformational analysis and molecular dynamics simulations are the primary computational methods used to explore these aspects.

Stereochemical Stability and Interconversion Barriers

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. lumenlearning.comlasalle.edu For this compound, rotation around the single bonds results in various staggered and eclipsed conformations. The staggered conformations are generally more stable due to lower steric strain. lumenlearning.com

The (4S) stereocenter is a key feature of the molecule. Computational methods can be used to calculate the energy barriers for the interconversion of different conformers. This information is crucial for understanding the molecule's flexibility and the population of different conformational states at a given temperature. The stability of the chiral center itself can also be assessed, ensuring that the desired stereochemistry is maintained under various conditions.

Table 2: Illustrative Relative Energies of Conformers This table provides a hypothetical energy landscape based on general principles of conformational analysis.

| Conformation Type | Dihedral Angle (C2-C3-C4-N) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti (Staggered) | 180° | 0 | Most Stable |

| Gauche (Staggered) | 60°, 300° | 0.9 | Less Stable |

Solvation Effects and Solvent-Solute Interactions

The solvent environment can significantly influence the structure, stability, and reactivity of a solute molecule. uni-hamburg.deresearchgate.net Molecular dynamics simulations are particularly useful for studying these interactions. By simulating the molecule in a box of solvent molecules (e.g., water, methanol), one can observe how the solvent affects the solute's conformation and dynamics. diva-portal.org

For this compound, which contains both a polar amino group and an ester group, solvent-solute interactions are expected to be significant. uni-hamburg.de In polar protic solvents like water, hydrogen bonding between the solvent and the amino and carbonyl groups will play a crucial role in stabilizing the molecule. These interactions can affect the relative energies of different conformers and influence reaction pathways and rates. Computational models can quantify the solvation energy and provide a detailed picture of the solvent structure around the molecule.

In Silico Screening and Design of this compound Derivatives

Computational methods are increasingly used for the in silico screening of virtual libraries of compounds and the rational design of new molecules with desired properties. doi.org Starting with the scaffold of this compound, derivatives can be designed by modifying its functional groups.

For instance, new substituents could be added to the amino group or the carbon backbone. Docking studies could then be performed to predict the binding affinity of these derivatives to a specific biological target, such as an enzyme active site. frontiersin.orgdoi.org This approach has been successfully used to develop inhibitors for enzymes like matrix metalloproteinases by designing derivatives of related amino acids. doi.org Quantum mechanical calculations can further refine the designed molecules by predicting their electronic properties and reactivity, guiding synthetic efforts toward the most promising candidates. This accelerates the discovery process for new therapeutic agents or other functional molecules.

Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment in Research

Chiral Chromatographic Separations (GC, HPLC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone for the separation of enantiomers and the determination of enantiomeric excess (ee). Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose, relying on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP). csfarmacie.cz

In the context of methyl (4S)-4-aminopentanoate, chiral GC analysis would typically involve derivatization of the amino group, for instance with trifluoroacetyl or heptafluorobutyl chloroformate, to enhance volatility and improve chromatographic performance. sci-hub.stnih.gov The derivatized enantiomers are then separated on a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative (e.g., octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin). sci-hub.stgcms.cz The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. libretexts.org

Chiral HPLC is also a highly effective method for the enantiomeric separation of amino acid esters. americanpharmaceuticalreview.comyakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are widely used. americanpharmaceuticalreview.com For the analysis of this compound, a normal-phase or reversed-phase HPLC method could be developed. The choice of mobile phase, typically a mixture of an alkane and an alcohol for normal-phase or an aqueous buffer with an organic modifier for reversed-phase, is crucial for achieving optimal separation. csfarmacie.czmdpi.com The use of a chiral anion-exchange stationary phase, such as one derived from quinine, has also proven effective for the separation of N-protected amino acid enantiomers.

The determination of enantiomeric excess is achieved by integrating the peak areas of the two enantiomers in the chromatogram. Modern chromatography data systems can automatically calculate the ee value, which is a critical measure of the stereochemical purity of the sample. High-throughput methods, sometimes employing fluorescence-based assays in conjunction with chiral selectors, can also be used for rapid screening of enantiomeric excess in multiple samples. nih.gov

Table 1: Representative Chiral Chromatographic Conditions for the Analysis of Amino Acid Ester Enantiomers

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column with a cyclodextrin-based CSP (e.g., Chirasil-Val) | Polysaccharide-based CSP (e.g., Chiralpak AD-H) or a quinine-derived anion-exchange CSP |

| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | Isocratic or gradient mixture of solvents (e.g., Hexane/Isopropanol for normal phase; Acetonitrile/Water with additives for reversed phase) |

| Derivatization | Often required (e.g., N-trifluoroacetylation) to increase volatility | May not be necessary, but N-protection can improve separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis Detector, Diode Array Detector (DAD), or Circular Dichroism (CD) Detector |

| Typical Result | Baseline separation of the derivatized (R)- and (S)-enantiomers with distinct retention times | Separation of the (R)- and (S)-enantiomers allowing for the calculation of enantiomeric excess from peak areas. uma.es |

Spectroscopic Techniques for Absolute and Relative Stereochemistry Determination

While chromatography excels at determining enantiomeric purity, spectroscopic methods are indispensable for elucidating the absolute and relative stereochemistry of a chiral molecule.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnih.gov These methods are non-destructive and provide a "fingerprint" of the molecule's three-dimensional structure in solution.

VCD spectroscopy measures the differential absorption in the infrared region, corresponding to molecular vibrations. nih.govresearchgate.net The VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation. researchgate.net For a molecule like this compound, the VCD spectrum would exhibit characteristic bands for the C-H, N-H, and C=O stretching and bending vibrations. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (e.g., using density functional theory, DFT) for a known configuration (e.g., the (S)-enantiomer), the absolute configuration of the sample can be unambiguously determined. nih.govresearchgate.net The exciton (B1674681) chirality method in VCD can be particularly powerful when two or more chromophores are present in the molecule, as their interaction can lead to strong and easily interpretable VCD couplets. acs.org

Electronic Circular Dichroism (ECD) operates in the ultraviolet-visible region of the electromagnetic spectrum, probing electronic transitions. nih.govull.es The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the absolute configuration of the chiral centers in proximity to the chromophores. ull.esnih.gov In this compound, the ester carbonyl group acts as a chromophore. The ECD spectrum would be compared with theoretical predictions to assign the absolute configuration. nih.gov ECD is particularly sensitive and can be used to determine the enantiopurity by creating calibration curves of the differential extinction coefficient versus enantiomeric excess. nih.gov

Table 2: Illustrative Chiroptical Data for the Stereochemical Characterization of a Chiral Amino Ester

| Technique | Parameter | Expected Observation for (S)-Enantiomer | Expected Observation for (R)-Enantiomer |

| VCD | Sign of key vibrational bands (e.g., C=O stretch) | Specific pattern of positive and negative bands | Mirror-image pattern of bands |

| ECD | Sign of Cotton Effect around the n→π* transition of the ester | Negative Cotton Effect | Positive Cotton Effect |

Advanced NMR Spectroscopic Methods (e.g., Chiral Shift Reagents, Residual Dipolar Couplings for Research)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Advanced NMR techniques can provide detailed information about the stereochemistry of chiral molecules.

Chiral Shift Reagents (CSRs) are lanthanide complexes that can form diastereomeric complexes with chiral substrates. bhu.ac.ingoogle.com This interaction induces chemical shift differences between the signals of the two enantiomers in the NMR spectrum, allowing for their differentiation and quantification. libretexts.org For this compound, a chiral europium or praseodymium complex, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), could be used. google.comlibretexts.org The addition of the CSR to a solution of the racemic ester would result in the splitting of proton or carbon signals into two sets, one for each diastereomeric complex. The integration of these signals would provide the enantiomeric ratio. Water-soluble chiral shift reagents, like samarium complexes, have also been developed for the analysis of amino acids in aqueous media.

Residual Dipolar Couplings (RDCs) provide long-range structural information by measuring the orientation of internuclear vectors relative to an external alignment medium. rsc.orgainoscoebooks.comnih.gov While RDCs are extensively used for macromolecules, their application to small organic molecules for determining relative and absolute configuration is a growing area of research. rsc.orgnih.govrsc.org The molecule of interest is dissolved in a weakly aligning medium, such as a stretched gel or a liquid crystal, which induces a small degree of molecular orientation. This orientation results in the re-emergence of through-space dipolar couplings, which are normally averaged to zero in isotropic solution. The magnitude of the RDC is dependent on the distance between the coupled nuclei and the orientation of the internuclear vector with respect to the magnetic field. By measuring a set of RDCs (e.g., ¹³C-¹H, ¹⁵N-¹H) and comparing them to values calculated for different possible stereoisomers, the correct stereochemistry can be determined with high accuracy. nih.gov

Table 3: Application of Advanced NMR Techniques for Stereochemical Analysis

| Technique | Principle | Application to this compound | Expected Outcome |

| Chiral Shift Reagents (CSRs) | Formation of diastereomeric complexes with a chiral lanthanide reagent. bhu.ac.in | Addition of a CSR (e.g., Eu(hfc)₃) to a solution of the ester. | Splitting of specific proton signals (e.g., methyl ester or α-proton) for the (R)- and (S)-enantiomers, allowing for ee determination. |

| Residual Dipolar Couplings (RDCs) | Measurement of dipolar couplings in a weakly aligning medium to determine bond vector orientations. nih.gov | Dissolving the ester in an alignment medium and measuring ¹J(C,H) + D(C,H) couplings. | Comparison of experimental RDCs with calculated values for the (4S) and (4R) configurations to confirm the absolute stereochemistry. |

Mass Spectrometry-Based Methods for Structural Elucidation (Beyond Basic Identification)

High-resolution mass spectrometry (HRMS) is a powerful tool for the structural elucidation of organic molecules, providing not only the exact mass but also valuable information from fragmentation patterns. uni-tuebingen.deresearchgate.netmdpi.com

For this compound, electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can be employed. HRMS can confirm the elemental composition of the molecule with high accuracy.

Tandem mass spectrometry (MS/MS) is particularly useful for detailed structural analysis. mdpi.com In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. For an amino acid ester, characteristic fragmentation pathways include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the bond adjacent to the carbonyl group, and fragmentation of the aliphatic chain. arizona.eduacs.org For example, in the mass spectrum of an amino acid ester, one might observe fragments corresponding to the loss of the ester group or cleavage at the Cα-Cβ bond. The fragmentation pattern can be used to confirm the connectivity of the atoms within the molecule and to distinguish it from isomers.

Table 4: Predicted Mass Spectral Fragmentation of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Fragmentation |

| 131.0946 | [M]⁺ | Molecular ion |

| 116.0715 | [M - CH₃]⁺ | Loss of a methyl group |

| 100.0762 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |

| 72.0813 | [CH₃-CH(NH₂)-CH₂]⁺ | Cleavage of the C3-C4 bond |

| 59.0133 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester group |

Future Perspectives and Emerging Directions in Methyl 4s 4 Aminopentanoate Research

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The synthesis of enantiomerically pure compounds like methyl (4S)-4-aminopentanoate is a complex challenge where Artificial Intelligence (AI) and Machine Learning (ML) are poised to make a significant impact. These computational tools are transforming chemical synthesis by enabling faster, more efficient, and innovative approaches to creating molecules. nih.govchemical.aisciety.org

A significant area of development is in enzyme engineering, where ML algorithms guide the modification of enzymes for enhanced performance. mdpi.comnih.govacs.org For instance, in the synthesis of chiral amines, ML models can predict how specific mutations in an enzyme's active site will affect its activity and selectivity towards a non-natural substrate like levulinic acid, the precursor to 4-aminopentanoic acid. nih.govacs.org By building predictive models from high-quality experimental data, researchers can design optimized enzyme variants with improved catalytic efficiency. nih.gov This data-assisted approach combines rational design with the predictive power of ML to accelerate the development of biocatalysts for industrial-scale production. acs.org

| AI/ML Application | Description | Relevance to this compound |

| Retrosynthesis Planning | AI algorithms analyze the target molecule and propose step-by-step synthetic routes from simple, available starting materials. chemical.aimdpi.com | Suggests novel and efficient pathways to synthesize the core aminopentanoate scaffold. |

| Reaction Condition Optimization | ML models predict the ideal temperature, solvent, catalyst, and other parameters to maximize reaction yield and purity. sciety.org | Fine-tunes the reductive amination of levulinic acid or the esterification of (4S)-4-aminopentanoic acid. |

| Catalyst Design & Engineering | ML predicts the performance of new catalysts or designs mutations to improve the function of enzymes (e.g., transaminases). nih.govmdpi.comnih.gov | Guides the engineering of amine dehydrogenases or transaminases for higher stereoselectivity and activity in producing the (S)-enantiomer. |

| Synthesizability Scoring | Algorithms evaluate how easily a computationally designed molecule can be synthesized in a laboratory. mdpi.com | Assesses the feasibility of producing novel derivatives of this compound for drug discovery programs. |

Development of New Catalyst Systems for Stereoselective Derivatization

The development of novel and efficient catalyst systems is crucial for both the synthesis and subsequent derivatization of this compound. Research is advancing on both biocatalytic and chemocatalytic fronts to achieve high stereoselectivity and yield.

Biocatalysis remains a highly attractive route. Engineered enzymes, such as amine dehydrogenases (AmDH) and glutamate (B1630785) dehydrogenases (GDH), have been successfully tailored for the asymmetric synthesis of the parent compound, (S)-4-aminopentanoic acid, from levulinic acid. nih.govnih.gov For example, researchers have engineered glutamate dehydrogenase from Escherichia coli (EcGDH) through structure-guided mutagenesis to efficiently catalyze the reductive amination of levulinic acid, achieving over 97% conversion and greater than 99% enantiomeric excess (ee) for the (R)-enantiomer. nih.govnih.govresearchgate.net Similar protein engineering strategies, often assisted by computational modeling, are being applied to ω-transaminases to broaden their substrate scope towards bulky ketones and improve their stability, which is essential for industrial applications. nih.govmdpi.com

In the realm of chemical catalysis, significant progress has been made in developing systems for the stereoselective modification of amino acids and their esters. Transition metal catalysts, particularly those based on iridium and nickel, are effective for the asymmetric hydrogenation of imines to produce chiral amines. acs.org For the derivatization of the amino group in compounds like this compound, methods such as copper-hydride (CuH)-catalyzed hydroamination offer pathways to synthesize α-chiral secondary amines. nih.gov Furthermore, palladium-catalyzed N-arylation has been developed for amino acid esters, a transformation that is challenging due to the risk of racemization at the adjacent stereocenter. nih.gov The design of chiral phosphoric acid catalysts, which act as bifunctional activators, is another promising area for controlling enantioselectivity in reactions involving imine intermediates. cam.ac.uk

| Catalyst System | Type | Application | Key Findings |

| Engineered Glutamate Dehydrogenase (EcGDH) | Biocatalyst | Synthesis of (R)-4-aminopentanoic acid | Structure-guided mutagenesis (e.g., K116Q/N348M mutant) achieved >97% conversion and >99% ee. nih.govnih.gov |

| ω-Transaminases (ω-TAs) | Biocatalyst | Asymmetric synthesis of chiral amines | Protein engineering is expanding substrate scope to include bulkier ketones with high enantioselectivity. nih.govmdpi.com |

| Palladium Catalysts | Chemocatalyst | Stereoretentive N-arylation of amino acid esters | A continuous-flow system with a Pd(OH)₂/C catalyst enabled efficient N-arylation without significant racemization. nih.gov |

| Copper-Hydride (CuH) Catalysts | Chemocatalyst | Hydroamination for secondary amine synthesis | Modified amine transfer reagents allow for the synthesis of α-chiral secondary amines from various precursors. nih.gov |

| Chiral Phosphoric Acids | Organocatalyst | Asymmetric additions to imines | Act as bifunctional catalysts to control enantioselectivity in the formation of chiral amine products. cam.ac.uk |

Exploration of Unconventional Reaction Media and Continuous Flow Processes

To enhance the sustainability, efficiency, and safety of synthesizing and derivatizing this compound, researchers are exploring alternatives to traditional batch processing and conventional solvents. Continuous flow chemistry and unconventional reaction media represent two key frontiers in this effort.

Continuous flow systems offer numerous advantages over batch reactors, including superior heat and mass transfer, improved safety with hazardous reagents, and easier scalability. nih.gov For the synthesis of chiral amines and amino esters, flow processes have been successfully implemented using packed-bed reactors containing immobilized enzymes or heterogeneous catalysts. nih.govacs.org For example, a stereoretentive N-arylation of amino acid esters was achieved in a continuous-flow system featuring a packed-bed reactor with a Pd(OH)₂/C catalyst, which operated for over three days with high yield and enantiopurity. nih.gov Similarly, E. coli cells overexpressing ω-transaminase have been immobilized on beads for use in flow reactors, enabling the high-throughput synthesis of chiral amines in organic solvents without the need for continuous cofactor addition. acs.org These systems allow for clean production with minimal workup and straightforward product isolation. acs.orgmdpi.com

The exploration of unconventional reaction media aims to reduce reliance on volatile organic solvents and, in some cases, enhance catalyst performance. Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to drive reactions, has been shown to facilitate stereoselective Michael additions using chiral primary amine catalysts, often with dramatically reduced reaction times compared to solution-based methods. beilstein-journals.org While not yet specifically reported for this compound, the application of media like ionic liquids or deep eutectic solvents is an active area of research for biocatalysis, as they can improve enzyme stability and solubility of substrates.

| Technology | Description | Advantages for Chiral Amine Synthesis | Example/Potential Application |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream through a reactor (e.g., coil or packed-bed). | Enhanced safety, better process control, easier scalability, higher productivity, and simplified purification. nih.govnih.gov | Synthesis of N-arylated amino esters using a Pd(OH)₂/C packed-bed reactor; biocatalytic synthesis using immobilized transaminases. nih.govacs.org |

| Immobilized Biocatalysts | Enzymes or whole cells are fixed onto a solid support for use in flow or for easy recovery in batch processes. | Catalyst reusability, improved stability, and suitability for continuous processes. nih.gov | Immobilized E. coli cells containing ω-transaminase used in a packed-bed reactor for chiral amine production. acs.org |

| Mechanochemistry (Ball Milling) | Reactions are induced by mechanical energy in the absence or near absence of solvent. | Reduced solvent waste, shorter reaction times, and access to different reaction pathways. beilstein-journals.org | Stereoselective Michael additions catalyzed by chiral primary amines have been demonstrated with high efficiency. beilstein-journals.org |

Uncovering Novel Biological Functions and Mechanistic Roles

The biological significance of the 4-aminopentanoic acid (4-APA) scaffold, the parent structure of this compound, is an area of intense investigation, particularly in neuroscience. Research has revealed that the enantiomers of 4-APA can act as "false neurotransmitters" within the GABAergic system, the primary inhibitory neurotransmitter system in the brain. nih.govresearchgate.net

Studies on mouse models have shown that both (S)-4-APA and (R)-4-APA can cross the blood-brain barrier and are active in the brain. nih.gov The two enantiomers exhibit distinct actions: the (R)-enantiomer shows greater uptake into cerebral synaptosomes, leads to a reduction in endogenous GABA concentrations, and is released upon membrane depolarization, suggesting it may function as a novel false GABA neurotransmitter. nih.gov The (S)-enantiomer, corresponding to the stereochemistry of the title compound, displayed weak agonist activity at several GABAA receptor subtypes and the GABAB receptor, as well as some antagonist activity at another GABAA subtype. nih.gov This enantiomer-specific activity highlights a new strategy for modulating the central nervous system by targeting neurotransmitter metabolism rather than directly targeting receptors. stanford.edu

This unique mechanism of action makes the 4-APA scaffold a promising starting point for developing novel therapeutics for neurological and psychiatric disorders characterized by an imbalance in excitatory and inhibitory neurotransmission. nih.govresearchgate.net The optically pure (S)-4-aminopentanoic acid is considered a key precursor for synthesizing various therapeutic molecules. researchgate.netfrontiersin.org Furthermore, derivatives have been designed as inactivators of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation. nih.gov Inhibiting this enzyme increases GABA levels in the brain, a therapeutic approach for conditions like epilepsy. researchgate.net These findings underscore the potential of this compound and its derivatives as tools to probe GABAergic signaling and as leads for new drug discovery programs.

| Biological Target/Function | Key Findings | Compound(s) Studied |

| GABAergic Neurotransmission | Enantiomers act as false neurotransmitters. (R)-4-APA shows greater uptake and release from synaptosomes than (S)-4-APA. nih.gov | (R)-4-aminopentanoic acid, (S)-4-aminopentanoic acid |

| GABA Receptor Activity | (S)-4-APA exhibits weak agonist activity at GABAA (α4β3δ, α5β2γ2) and GABAB receptors, and antagonist activity at GABAA (α6β2γ2) receptors. nih.gov | (S)-4-aminopentanoic acid |

| Enzyme Inhibition | Derivatives designed as inactivators of GABA aminotransferase (GABA-AT) to increase brain GABA levels. nih.gov | 5-substituted-4-aminopentanoic acid analogues |

| Therapeutic Precursor | The (S)-enantiomer is a pivotal precursor for therapeutic molecules and pyrrolidinone derivatives. researchgate.netfrontiersin.org | (S)-4-aminopentanoic acid |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl (4S)-4-aminopentanoate with high enantiomeric purity?

- Answer : Enantioselective synthesis can be achieved via enzymatic resolution or asymmetric catalysis. For example, engineered amine dehydrogenases (AmDHs) like AmDH5 from Clostridium sticklandii can catalyze reductive amination of 4-oxopentanoate derivatives, yielding the (4S)-configured product . Chiral HPLC or polarimetry should be used to verify enantiomeric excess (e.g., >99% ee), with protocols adapted from NIST or PubChem databases for validation .

Q. How can the physicochemical properties of this compound be experimentally determined?

- Answer : Key properties include:

- Molecular formula : C₆H₁₃NO₂ (calculated from Enamine Ltd’s building block catalog ).

- Polarity : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients to assess hydrophilicity.

- Stability : Perform accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) to identify decomposition pathways .

Q. What analytical techniques are suitable for characterizing this compound in complex biological matrices?

- Answer : LC-MS/MS with electrospray ionization (ESI) is ideal for detecting low concentrations in metabolic studies. For structural confirmation, combine ¹H/¹³C NMR (D₂O or CDCl₃) and FT-IR to identify amine and ester functional groups .

Advanced Research Questions

Q. How can this compound be integrated into in vivo metabolic engineering studies?

- Answer : Use engineered E. coli strains (e.g., K12 ΔpuuE ΔgapT ΔdadA) to minimize competing enzymatic pathways. Design a chemostat or turbidostat regime to apply selective pressure for AmDH5 evolution, using (4S)-4-aminopentanoate as the sole nitrogen source. Monitor NH₃ release as a proxy for deamination activity .

Q. What experimental strategies resolve contradictions in enzymatic activity data for AmDHs acting on this compound?

- Answer : Discrepancies in vmax or KM may arise from assay conditions (pH, temperature) or competing substrates. Standardize assays using:

- Buffers : Tris-HCl (pH 7.5–8.5) for optimal AmDH5 activity.

- Controls : Include negative controls (e.g., heat-inactivated enzyme) and reference substrates (e.g., (2R,4S)-2,4-diaminopentanoate) .

Q. How can computational modeling enhance the design of this compound derivatives for enzyme specificity studies?

- Answer : Perform molecular docking (e.g., AutoDock Vina) using AmDH5’s crystal structure (PDB: E3PY99) to predict binding affinities. Validate predictions with site-directed mutagenesis (e.g., I80T/P224S/E296G variants) and kinetic assays .

Q. What are the best practices for ensuring reproducibility in this compound synthesis and analysis?

- Answer :

- Documentation : Record raw data (e.g., NMR spectra, HPLC chromatograms) in appendices, following IUPAC guidelines .

- Triangulation : Cross-validate results using orthogonal methods (e.g., compare enzymatic vs. chemical synthesis yields) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.